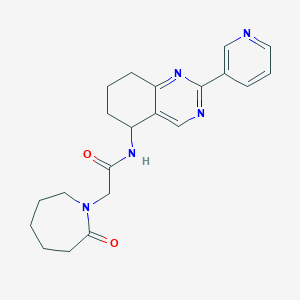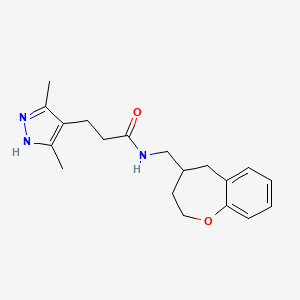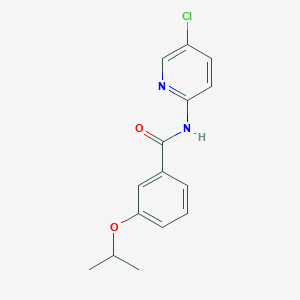
2-(2-oxoazepan-1-yl)-N-(2-pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules like 2-(2-oxoazepan-1-yl)-N-(2-pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-yl)acetamide often involves multi-step reactions, starting from simpler precursors. A related synthesis approach involves the treatment of specific acetamides with bases, leading to cyclization and unexpected Smiles-type rearrangement, producing compounds with biological relevance. Such methods highlight the intricate pathways possible in synthesizing advanced molecules, though the exact synthesis details for this compound would require further specific investigation (Sirakanyan et al., 2015).
Molecular Structure Analysis
The molecular structure of complex compounds is often elucidated using various spectroscopic techniques, including FT-IR, FT-Raman, and NMR. DFT calculations can provide theoretical values for vibrational wavenumbers, which are compared with experimental values to confirm molecular structures. Such studies help in understanding the electronic and structural aspects of the molecule, which are crucial for its reactivity and interactions (El-Azab et al., 2016).
Chemical Reactions and Properties
The chemical behavior of molecules like 2-(2-oxoazepan-1-yl)-N-(2-pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-yl)acetamide can be diverse, depending on their functional groups and molecular structure. Reactions such as catalytic hydrogenation, amide formation, and reductive amination are common in modifying and synthesizing such compounds. These reactions not only enhance the molecular complexity but also introduce functional diversity, essential for potential biological activities (Skupinska et al., 2002).
Propiedades
IUPAC Name |
2-(2-oxoazepan-1-yl)-N-(2-pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c27-19(14-26-11-3-1-2-9-20(26)28)24-17-7-4-8-18-16(17)13-23-21(25-18)15-6-5-10-22-12-15/h5-6,10,12-13,17H,1-4,7-9,11,14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQWMIBPRHXPTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CC(=O)NC2CCCC3=NC(=NC=C23)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-oxoazepan-1-yl)-N-(2-pyridin-3-yl-5,6,7,8-tetrahydroquinazolin-5-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5650819.png)
![7-methyl-3-phenyl-3H-pyrido[2,1-b]purin-10-ium-2-olate](/img/structure/B5650825.png)


![1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B5650850.png)
![8-(8-chloro-2-quinolinyl)-2-(3-methyl-2-buten-1-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5650858.png)
![2-cyclopropyl-5-{1-ethyl-3-[(2-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}-4-methylpyrimidine](/img/structure/B5650861.png)

![N-ethyl-5-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}carbonyl)-2-pyrimidinamine](/img/structure/B5650875.png)
![3-{[(3S*,4R*)-3-(dimethylamino)-4-propylpyrrolidin-1-yl]carbonyl}-2-naphthol](/img/structure/B5650881.png)
![6-ethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5650889.png)
![2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5650908.png)
![2-[(2-methoxy-5-methylphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5650910.png)
![6,8-dichloro-3-[(4-methyl-1,4-diazepan-1-yl)methyl]-4H-chromen-4-one](/img/structure/B5650919.png)